
1-Benzyl-4-methylquinolin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-methylquinolin-1-ium is a quaternary ammonium compound with the molecular formula C17H16N. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by a quinolinium core substituted with a benzyl group at the 1-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylquinolin-1-ium can be synthesized through several methods. One common approach involves the alkylation of 4-methylquinoline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methylquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Quinolinium N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium compounds depending on the reagents used.
Scientific Research Applications
1-Benzyl-4-methylquinolin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound can act as a probe in studying biological systems, particularly in investigating enzyme activities and cellular processes.
Industry: It is utilized in the production of specialty chemicals, including surfactants and catalysts.
Mechanism of Action
The mechanism by which 1-Benzyl-4-methylquinolin-1-ium exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The benzyl and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
1-Benzyl-4-methylquinolin-1-ium can be compared with other quaternary ammonium compounds such as:
1-Benzylquinolinium: Lacks the methyl group at the 4-position, which can affect its reactivity and applications.
4-Methylquinolinium: Lacks the benzyl group, leading to different chemical properties and uses.
1-Benzyl-4-phenylquinolinium: Contains a phenyl group instead of a methyl group, which can significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H16N+ |
|---|---|
Molecular Weight |
234.31 g/mol |
IUPAC Name |
1-benzyl-4-methylquinolin-1-ium |
InChI |
InChI=1S/C17H16N/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17/h2-12H,13H2,1H3/q+1 |
InChI Key |
JMFPWQSTTDXWOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
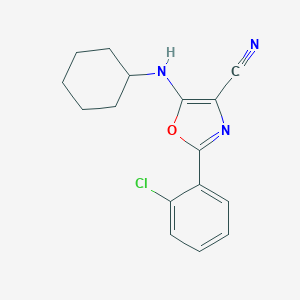
![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
![N-(3-cyano-2-thienyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B262412.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)
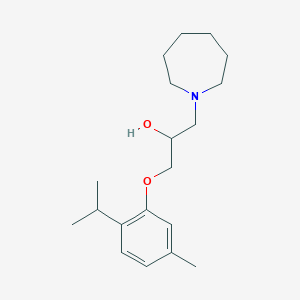
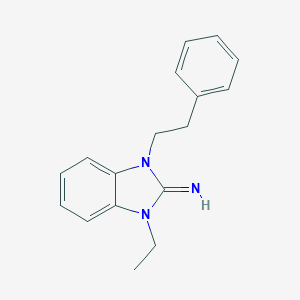
![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)
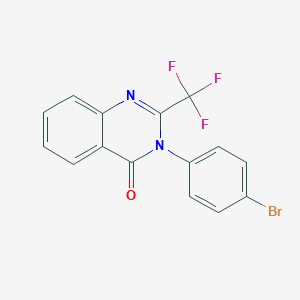
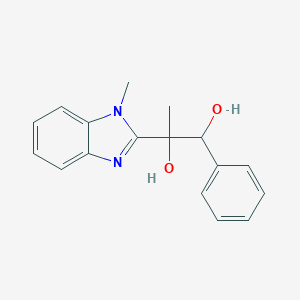
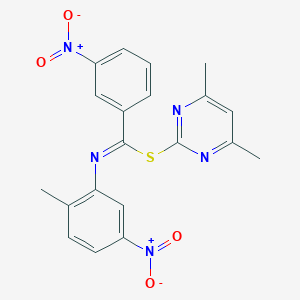
![2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B262431.png)
![5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262432.png)
